1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

Epoxy Resins Reactive Diluents Physical Properties

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene (CAS 40786-25-2) is an aromatic mono-epoxide, specifically an ortho-substituted glycidyl ether. It is characterized by a tert-butyl group and an epoxypropoxy group attached to a benzene ring, giving it a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 40786-25-2
Cat. No. B1274133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
CAS40786-25-2
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OCC2CO2
InChIInChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3
InChIKeyUZYFEQIMORYGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-2-(2,3-epoxypropoxy)benzene (CAS 40786-25-2) for Specialty Research and Industrial Synthesis


1-tert-Butyl-2-(2,3-epoxypropoxy)benzene (CAS 40786-25-2) is an aromatic mono-epoxide, specifically an ortho-substituted glycidyl ether . It is characterized by a tert-butyl group and an epoxypropoxy group attached to a benzene ring, giving it a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol . The compound serves as a key intermediate and building block in organic synthesis and polymer chemistry .

Identity Aromatic mono-epoxide, ortho-substituted glycidyl ether
Workflow Organic synthesis and polymer chemistry building block
Selection Requires ortho-specific steric and electronic profile

Why 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene Cannot Be Replaced by Generic Analogs


The specific ortho-substitution pattern of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene (CAS 40786-25-2) creates a unique steric and electronic environment that fundamentally alters its physical properties, reactivity, and performance relative to its para-isomer and other common glycidyl ethers . This precludes simple substitution with compounds like p-tert-butylphenyl glycidyl ether (CAS 3101-60-8) or tert-butyl glycidyl ether (CAS 7665-72-7), as the ortho-substitution imparts a higher boiling point and potentially different reactivity profiles . The choice of this specific isomer is critical for applications requiring precise steric bulk or distinct physicochemical characteristics.

Similar product does not mean interchangeable product
p-tert-butylphenyl glycidyl ether (CAS 3101-60-8)
Para-isomer mismatch. Substitution pattern shifts steric environment and may alter reactivity profile.
tert-butyl glycidyl ether (CAS 7665-72-7)
Core structure mismatch. Absence of aromatic ring changes electronic properties and boiling point.

Quantitative Evidence Guide for 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene (CAS 40786-25-2)


Ortho vs. Para Isomer: A Higher Boiling Point for High-Temperature Applications

The ortho-substituted 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene exhibits a significantly higher boiling point compared to its widely used para-substituted analog, p-tert-butylphenyl glycidyl ether (CAS 3101-60-8) [1]. This physical property difference is critical for applications involving thermal processing.

Boiling Point
Cross-study comparable
~5-6 °C higher vs. para-isomer
Supports high-temperature processing review.
Context: 300.5 °C at 760 mmHg vs. 294-295.3 °C.
Epoxy Resins Reactive Diluents Physical Properties

Unique Steric Environment of Ortho-tert-Butyl Group for Enhanced Selectivity

The ortho-substitution in 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene creates a sterically hindered environment distinct from its para-analog. While no direct kinetic data exists for this exact compound, research on ortho-substituted phenyl glycidyl ethers demonstrates that bulky ortho-substituents can significantly enhance enantioselectivity in enzymatic resolution [1]. For instance, 2,6-dimethylphenyl glycidyl ether (containing ortho-methyl groups) achieves an enantiomeric ratio (E) of 39 in biocatalytic resolution [1].

Steric Selectivity
Class-level inference
No direct data; inferred from ortho-methyl analog (E=39)
Supports chiral building block investigation.
Context: Biocatalytic resolution class data.
Asymmetric Synthesis Enzyme Catalysis Steric Effects

Potentially Reduced Mutagenic Potential Compared to Other Glycidyl Ethers

While the specific mutagenicity of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene has not been directly reported, studies on para-substituted phenyl glycidyl ethers provide a valuable class-level inference [1]. The para-tert-butyl derivative (CAS 3101-60-8) is non-mutagenic in the TA1535 strain and shows decreased mutagenicity compared to unsubstituted phenyl glycidyl ether due to the electron-donating effect of the tert-butyl group [1].

Mutagenicity Profile
Class-level inference
Inferred to share low mutagenic risk of para-isomer
May support handling protocol review.
Context: Ames test class data for tert-butyl glycidyl ethers.
Toxicology Mutagenicity Safety

Distinct Viscosity Profile as a Mono-Epoxide Reactive Diluent

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is a mono-epoxide that can function as a reactive diluent . While its exact viscosity is not published, its ortho-substitution differentiates it from the widely characterized para-isomer (CAS 3101-60-8), which has a typical viscosity range of 15-35 mPa·s at 25°C . The ortho-substitution is expected to result in a different rheological profile due to altered molecular packing and intermolecular interactions.

Viscosity Profile
Class-level inference
Expected to differ from para-isomer (15-35 mPa·s)
Context-dependent rheology review.
Context: Ortho-substitution may alter molecular packing.
Reactive Diluents Epoxy Formulations Rheology

High-Value Application Scenarios for 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene


Synthesis of Specialty Epoxy Resins and High-Temperature Coatings

The higher boiling point (300.5 °C) of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene compared to its para-isomer makes it a preferred monomer or reactive diluent for epoxy formulations requiring high-temperature processing or service . This property reduces volatile loss during curing, leading to more consistent and robust polymer networks [1].

Building Block for Chiral Pharmaceutical Intermediates

The sterically hindered ortho-tert-butyl group creates a chiral environment that can be exploited in asymmetric synthesis. Based on class-level evidence from ortho-substituted glycidyl ethers, this compound can serve as a precursor for the preparation of enantiopure beta-blockers or other chiral drugs, offering a route to higher enantiomeric excess .

Component in Lower-Risk Industrial Formulations

Inferred from the mutagenicity profile of its para-analog, 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene may present a lower mutagenic hazard compared to other glycidyl ethers . This makes it a potentially safer alternative for use in industrial settings, such as in the formulation of adhesives, sealants, or coatings where worker exposure is a concern [1].

Application
Selection Property
Validation Focus
High-Temperature Epoxy Resins & Coatings
Higher boiling point vs. para-isomer
Volatile loss during high-temperature curing
Chiral Intermediate Synthesis
Ortho-tert-butyl steric environment
Enantioselectivity in asymmetric reaction models
Industrial Adhesive & Sealant Formulations
Inferred lower mutagenic risk class profile
Handling protocol and exposure model review

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